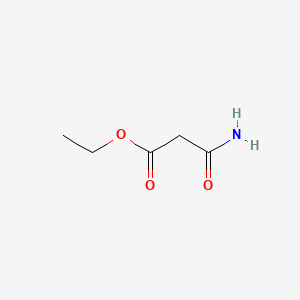

Ethyl 3-amino-3-oxopropanoate

説明

Nomenclature and Chemical Classification in Scholarly Contexts

In academic literature, Ethyl 3-amino-3-oxopropanoate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as This compound . It is also commonly referred to as ethyl malonate monoamide. chembk.com

Chemically, it is classified as an amide and an ester. biosynth.comcymitquimica.com The presence of these two functional groups on a short carbon chain imparts a unique reactivity profile to the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 7597-56-0 biosynth.com |

| Molecular Formula | C₅H₉NO₃ biosynth.com |

| Molecular Weight | 131.13 g/mol biosynth.com |

| SMILES | CCOC(=O)CC(=O)N biosynth.com |

| InChI Key | UVSPVEYCSVXYBB-UHFFFAOYSA-N sigmaaldrich.com |

Significance as a Research Building Block in Organic Synthesis

The dual functionality of this compound makes it a highly valuable starting material and intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, including:

Synthesis of Heterocycles: The compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netresearchgate.net For instance, it can be used to construct pyrazole (B372694), triazole, pyridinone, and pyrimidinone derivatives. researchgate.net

Peptide Synthesis: It serves as a building block in the synthesis of peptides and their derivatives. chembk.com

Reactions at the Amide and Ester Groups: The amide and ester functionalities can be independently or concertedly modified. The amide can undergo hydrolysis or reduction, while the ester can be hydrolyzed, transesterified, or converted to other functional groups.

Active Methylene (B1212753) Group: The methylene group (CH₂) situated between the two carbonyl groups is activated, making it susceptible to a variety of condensation reactions, which are fundamental in forming carbon-carbon bonds. biosynth.com

Role in Advanced Medicinal Chemistry Research

In the field of medicinal chemistry, this compound and its derivatives are of significant interest as they form the backbone of numerous compounds with potential therapeutic applications.

Scaffold for Drug Discovery: The core structure of this compound is a common feature in molecules designed to interact with biological targets. For example, derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. evitachem.comsmolecule.com

Precursor for Bioactive Molecules: It serves as a starting material for the synthesis of more complex pharmaceutical compounds. For example, it was used in the synthesis of novel benzimidazole (B57391) derivatives combined with 1,3,4-oxadiazoles, which exhibited antibacterial activity. heteroletters.org Derivatives have also been explored for their potential as anticonvulsant agents by acting as sodium channel blockers. tandfonline.com

Influence of Structural Modifications: Research has shown that modifications to the basic structure of this compound can significantly impact its biological activity. For example, the introduction of a fluorine atom can enhance a compound's binding affinity to molecular targets. evitachem.comsmolecule.com

Emerging Relevance in Biological Studies and Enzyme Mechanisms

The relevance of this compound extends into the realm of biochemistry and enzymology.

Enzyme Substrate Studies: It can act as a substrate for various enzymes, aiding researchers in the study of enzyme kinetics and metabolic pathways. Understanding how enzymes process this molecule can provide insights into fundamental biological processes.

Enzyme Inhibition: Derivatives of this compound have been evaluated as enzyme inhibitors. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's.

Probing Biological Interactions: The compound and its analogs are used to study the interactions between small molecules and biological macromolecules, which is crucial for understanding the mechanisms of action of drugs and other bioactive compounds. ontosight.ai

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-amino-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSPVEYCSVXYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285562 | |

| Record name | Ethyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-56-0 | |

| Record name | 7597-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-carbamoylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Amino 3 Oxopropanoate

Classical Condensation-Based Approaches and Mechanistic Studies

Traditional syntheses of β-amino esters and amides often rely on well-established condensation reactions. These methods, while foundational, provide insight into the fundamental reactivity of the precursors involved.

A primary classical route to the carbon skeleton of Ethyl 3-amino-3-oxopropanoate involves the Claisen condensation. This reaction typically involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. In a relevant two-stage process for a similar structure, an alkyl trifluoroacetate (B77799) is reacted with an alkyl acetate (B1210297) in the presence of an alkali metal alkoxide, such as sodium ethoxide, to generate the enolate of a trifluoroacetoacetic ester. google.comgoogle.com This β-keto ester intermediate is the key precursor for the subsequent introduction of the amino group.

The general mechanism for this type of condensation begins with the deprotonation of the α-carbon of an ester (e.g., ethyl acetate) by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. While direct condensation of ethyl acetate and methyl acrylate (B77674) is not the standard method, the principle of forming a β-dicarbonyl intermediate via condensation is a cornerstone of classical synthesis in this area.

Another classical strategy for synthesizing compounds like this compound is the malonic ester synthesis, which involves a key decarboxylation step. This approach would typically start with a malonic ester derivative, such as diethyl malonate. Through a series of reactions, one of the ester groups is converted to the desired amide functionality. The remaining ester group can then be saponified to a carboxylic acid. Subsequent heating of this β-amido carboxylic acid intermediate leads to decarboxylation, yielding the final product. This procedure is advantageous as it utilizes readily available starting materials and relies on predictable, high-yielding reactions.

The introduction of the amino group onto the β-dicarbonyl intermediate is a critical step. Following the formation of a β-keto ester via condensation, the amination is typically achieved by reaction with an appropriate nitrogen source. google.comgoogle.com The specificity of the aminating agent determines the final product. For the synthesis of the primary amide (this compound), ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate is used.

The reaction proceeds through the formation of an enamine intermediate. The β-keto ester exists in tautomeric equilibrium with its enol form. The enol or the keto form reacts with ammonia, eliminating water to form an enamine. This enamine then tautomerizes to the more stable amide product. The use of primary or secondary amines in place of ammonia would correspondingly lead to N-substituted derivatives. libretexts.org

Modern and Efficient Synthetic Protocols

Contemporary research focuses on developing more efficient, atom-economical, and milder synthetic routes. These modern protocols often streamline multi-step classical procedures into fewer, more direct operations.

Ammonium acetate has been identified as a highly effective reagent in modern synthetic protocols, often serving as both a catalyst and the nitrogen source. In studies involving the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686), the role of ammonium acetate is crucial. nih.govmdpi.com When the reaction is conducted in the presence of an excess of ammonium acetate, the primary product is a 2-amino-substituted nicotinate (B505614) derivative. nih.govmdpi.com

The proposed mechanism suggests that the initial condensation yields a hydrazono-enone, which cyclizes to a pyran-imine intermediate. nih.govmdpi.com In the presence of a high concentration of ammonium acetate, this intermediate undergoes ring-opening to form an amidine, which then cyclizes and eliminates water to yield the final amino-substituted product. nih.govmdpi.com This highlights a modern approach where a single reagent can promote condensation and serve as the aminating agent in a one-pot procedure.

Table 1: Effect of Ammonium Acetate Concentration on Product Formation

| Reagents | Ammonium Acetate Concentration | Primary Product Type | Reference |

|---|---|---|---|

| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal + Ethyl cyanoacetate | Catalytic Amount | 2-Hydroxy-nicotinate derivative | nih.govmdpi.com |

Hydrolysis-Condensation Routes from Cyano-oxo Precursors

A powerful modern strategy involves the use of precursors containing both a cyano and an oxo group. The Knoevenagel condensation is a key reaction in this approach, typically involving the reaction of an aldehyde or ketone with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine. chemrxiv.org

This condensation can be used to synthesize trisubstituted ethylenes of the type R-CH=C(CN)CO₂Et. chemrxiv.org The cyano group in this intermediate is a masked amide. A subsequent selective hydrolysis of the nitrile functionality to a primary amide provides a direct route to the target structure. This two-step sequence—Knoevenagel condensation followed by nitrile hydrolysis—offers a highly efficient and modular route, allowing for variation in the starting aldehyde to produce a diverse range of analogs.

Table 2: Research Findings on Knoevenagel Condensation Precursors

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ring-substituted benzaldehydes | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-phenyl-2-propenoates | chemrxiv.org |

Enzymatic and Biocatalytic Synthesis Methods

The use of enzymes and biocatalysts in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. nih.gov For the synthesis of this compound, two primary biocatalytic routes are of significant interest: lipase-catalyzed aminolysis and nitrile hydratase-mediated hydration.

Lipase-Catalyzed Aminolysis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for amide bond formation. nih.govbme.hu The synthesis of this compound can be achieved through the selective mono-aminolysis of diethyl malonate using an appropriate ammonia source. researchgate.net

The key advantages of this method include:

High Selectivity: Lipases can selectively catalyze the aminolysis of one ester group in diethyl malonate, minimizing the formation of the diamide (B1670390) byproduct, malonamide.

Mild Conditions: These reactions typically proceed at lower temperatures (e.g., 30-60°C) and atmospheric pressure, reducing energy consumption. nih.govresearchgate.net

Solvent Choice: The reaction can be performed in organic solvents, with a move towards greener options like cyclopentyl methyl ether (CPME) over traditional solvents. nih.gov

Nitrile Hydratase (NHase) Biotransformation: An alternative route involves the hydration of ethyl cyanoacetate. Nitrile hydratases are metalloenzymes that catalyze the hydration of a nitrile group to a primary amide. nih.gov This method is used industrially for the production of acrylamide (B121943) and nicotinamide (B372718) and showcases the power of biocatalysis for amide synthesis. nih.govrsc.org The process involves the selective hydration of the nitrile functionality of ethyl cyanoacetate to yield this compound. A subsequent amidase activity, if present in the biocatalyst, could lead to the formation of the corresponding carboxylic acid, but this can be controlled, sometimes by using an amidase inhibitor. csir.co.zaresearchgate.net

This biocatalytic approach is noted for its:

Exceptional Specificity: NHases act specifically on the nitrile group, leaving the ester functional group intact.

Aqueous Systems: Reactions are often conducted in aqueous media under mild pH and temperature conditions, which is environmentally benign. csir.co.za

High Conversion Rates: These enzymatic conversions are known for their high efficiency and productivity. nih.gov

One-Pot Multistep Cascade Reactions

One-pot cascade reactions, where multiple reaction steps occur sequentially in the same vessel without isolating intermediates, enhance synthetic efficiency by reducing steps, solvent use, and waste generation. While a specific, named cascade reaction for this compound is not widely documented, its synthesis can be conceptualized through domino processes common for producing β-keto amides and related structures. chim.itnih.gov

A plausible one-pot synthesis could involve the in situ generation of a reactive malonic acid derivative followed by immediate amidation. For instance, a malonic acid half-ester could be activated using a coupling agent, and upon formation of the activated intermediate, an amine source is introduced to form the final amide, all within a single reaction vessel. This approach avoids the isolation of potentially unstable activated intermediates.

Another conceptual cascade approach could begin with a Knoevenagel condensation, followed by a subsequent reduction and amidation sequence in a single pot. Such strategies are valued for their step economy and operational simplicity. nih.gov The design of such a process for this compound would focus on compatible reagents and conditions that allow each step to proceed efficiently without interfering with subsequent transformations.

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound is increasingly influenced by the 12 principles of green chemistry, which aim to reduce the environmental footprint of chemical manufacturing. nih.gov Key considerations include maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core green chemistry metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. scranton.edu Traditional amide synthesis often relies on stoichiometric activating agents (e.g., carbodiimides), which generate significant amounts of waste and result in poor atom economy. sciepub.com

A greener approach is the direct aminolysis of an ester like diethyl malonate with ammonia. This reaction is significantly more atom-economical.

Reaction: Diethyl malonate + NH₃ → this compound + Ethanol (B145695)

In this transformation, the only byproduct is one molecule of ethanol for each molecule of product formed. The theoretical atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Application of Safer Solvents and Auxiliaries

Solvent selection is critical to the environmental performance of a synthetic process. Many conventional amide syntheses employ polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). These solvents are facing increasing regulatory scrutiny due to toxicity and environmental concerns. ucl.ac.uk

Green chemistry encourages the replacement of these hazardous solvents with safer alternatives. For the synthesis of this compound, potential green solvents include:

2-Methyl-tetrahydrofuran (2-MeTHF): A bio-based solvent with a favorable environmental profile. chemistryviews.org

Cyclopentyl methyl ether (CPME): Offers high stability and facilitates easier product separation. nih.gov

Toluene: While a common organic solvent, it is often preferred over chlorinated or highly toxic polar aprotic solvents. sciepub.com

Solvent-free conditions: In some cases, particularly with enzymatic or boric acid-catalyzed methods, reactions can be run neat (solvent-free), which represents an ideal green scenario. bme.huresearchgate.net

The use of catalytic auxiliaries, such as boric acid or enzymes, instead of stoichiometric coupling agents, further aligns with green principles by reducing waste and avoiding toxic reagents. nih.govsciepub.com

Energy-Efficient Processes and Reaction Optimization

Reducing energy consumption is a key goal of green chemistry. This is often achieved by developing processes that operate under milder conditions or by using alternative energy sources to enhance reaction rates.

Methods to improve energy efficiency in the synthesis of this compound include:

Biocatalysis: As previously discussed, enzymatic reactions typically run at or near ambient temperature and pressure, drastically lowering the energy requirements compared to conventional methods that may need high-temperature reflux for extended periods. nih.gov

Catalysis: The use of catalysts, such as boric acid, can lower the activation energy of the reaction between a carboxylic acid derivative and an amine, allowing for lower reaction temperatures and shorter reaction times. sciepub.com

Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat reaction mixtures, often leading to significant reductions in reaction times and improved yields compared to conventional heating. While not specifically detailed for this compound in the provided sources, it is a widely applied technique for improving energy efficiency in amide synthesis.

Comparative Analysis of Synthetic Routes for Research Applications

For research purposes, the choice of a synthetic route depends on factors like scalability, cost, required purity, and alignment with sustainable practices. A comparison between a conventional chemical route and a modern biocatalytic route for this compound highlights these trade-offs.

| Feature | Conventional Chemical Synthesis (Aminolysis of Diethyl Malonate) | Biocatalytic Synthesis (Lipase-Catalyzed Aminolysis) |

| Catalyst/Reagent | Often requires high temperatures or a chemical catalyst (e.g., base or acid). | Immobilized enzyme (e.g., Candida antarctica lipase B). bme.huresearchgate.net |

| Reaction Conditions | Typically requires elevated temperatures (reflux) and may need pressure vessels for gaseous ammonia. | Mild conditions (e.g., 30-60°C, atmospheric pressure). nih.gov |

| Solvents | Often uses traditional polar aprotic solvents (DMF, NMP) or alcohols. ucl.ac.uk | Can be performed in various organic solvents, including greener options like 2-MeTHF or CPME, or solvent-free. nih.govchemistryviews.org |

| Selectivity | Risk of over-reaction to form the diamide byproduct (malonamide), requiring careful control of stoichiometry and conditions. | High selectivity for mono-amidation, leading to higher purity of the desired product. researchgate.net |

| Waste & Byproducts | Primarily ethanol. If coupling agents are used, significant salt and organic waste are generated. ucl.ac.uk | Primarily ethanol. The enzyme catalyst is reusable, minimizing waste. nih.gov |

| Energy Consumption | Higher due to the need for heating and potentially pressure. | Lower due to mild reaction temperatures. nih.gov |

| Suitability for Research | A straightforward, well-established method suitable for small-scale synthesis where high selectivity is not paramount. | Ideal for applications requiring high purity and for research focused on sustainable/green chemistry. The high selectivity simplifies purification. |

Efficiency and Sustainability Metrics

The drive towards greener chemical processes has led to the evaluation of synthetic routes for this compound using various efficiency and sustainability metrics. These metrics provide a quantitative assessment of the environmental impact and resource efficiency of a chemical reaction. Key metrics include Atom Economy, E-Factor, and Reaction Mass Efficiency (RME). nih.gov

Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor quantifies the amount of waste generated per unit of product. nih.gov Reaction Mass Efficiency provides a more comprehensive measure by considering the mass of all materials used in a process, including reactants, solvents, and catalysts, in relation to the mass of the final product. nih.gov

While specific, comprehensive green chemistry assessments for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of green chemistry are guiding the development of new synthetic pathways. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency. For instance, the move from traditional stoichiometric reagents to catalytic methods is a key trend.

One notable approach involves the direct aminolysis of esters, which can offer a more atom-economical route compared to methods requiring protecting groups or multi-step conversions. rsc.org The use of biocatalysts, such as enzymes, in the synthesis of related amides is also being explored to enhance sustainability. researchgate.net

Yield and Selectivity Considerations in Academic Synthesis

In the academic pursuit of novel synthetic methods for this compound, achieving high yield and selectivity is a primary objective. Yield refers to the amount of product obtained, while selectivity indicates the preference for the formation of the desired product over side products.

One documented synthesis of this compound reports a yield of 75%. tandfonline.com This provides a benchmark for evaluating the efficacy of different synthetic strategies. Research into the synthesis of structurally similar compounds, such as N-substituted 3-amino-3-oxopropanoates, has also provided valuable insights. For example, the palladium-catalyzed alcoholysis of 3-iodopropynamides has been shown to produce various carbamoylacetates with yields ranging from 60% to 83%, demonstrating the potential for high-yielding transformations in this class of compounds. thieme-connect.com

The choice of starting materials, catalysts, and reaction conditions plays a crucial role in determining both yield and selectivity. For instance, the direct reaction of amines with malonic esters can be influenced by the nucleophilicity of the amine and the reaction temperature. google.com

Flow chemistry is an emerging technology that offers precise control over reaction parameters, which can lead to improved yields and selectivity in amide synthesis from esters. nih.govacs.orgacs.orgresearchgate.net This technique allows for rapid optimization of conditions and can minimize the formation of byproducts.

Enzymatic synthesis, particularly using lipases, has also shown promise in the preparation of amides with high chemo- and regioselectivity. researchgate.net While specific data on the enzymatic synthesis of this compound is limited, studies on related compounds suggest that this approach can lead to high conversion rates, often exceeding 65-97% for the mono-aminolysis of diesters. researchgate.net

Below is a data table summarizing reported yields for the synthesis of this compound and related compounds from academic research.

Table 1: Reported Yields in the Synthesis of this compound and Analogues

| Compound | Synthetic Method | Yield (%) | Source(s) |

|---|---|---|---|

| This compound | Not specified | 75 | tandfonline.com |

| Ethyl 3-[Methyl(phenyl)amino]-3-oxopropanoate | Palladium-Catalyzed Alcoholysis | 83 | thieme-connect.com |

| Methyl 3-[Methyl(phenyl)amino]-3-oxopropanoate | Palladium-Catalyzed Alcoholysis | 83 | thieme-connect.com |

Further research is needed to fully explore and quantify the efficiency, sustainability, yield, and selectivity of various advanced synthetic methodologies for this compound. The development of robust and well-documented procedures is essential for the wider adoption of these greener and more efficient synthetic routes in both academic and industrial settings.

Reactivity and Transformation Pathways of Ethyl 3 Amino 3 Oxopropanoate

Functional Group Interconversions

The strategic location of the ester and amide functionalities, separated by a methylene (B1212753) unit, allows for a range of selective transformations. These interconversions are crucial for modifying the compound's core structure to introduce new chemical properties and functionalities.

While direct oxidation of the amino group in primary amides to oxo derivatives is not a common transformation, the active methylene group in Ethyl 3-amino-3-oxopropanoate is susceptible to oxidation under specific conditions. Oxidative diversification of amino acid derivatives has been demonstrated using small-molecule iron catalysts, which can facilitate targeted C-H oxidative modifications. Although not specifically documented for this compound, analogous systems suggest that oxidation could potentially lead to the formation of a β-keto amide ester.

| Reactant | Oxidizing Agent | Potential Product |

| This compound | Iron Catalyst/Oxidant | Ethyl 3-amino-2,3-dioxopropanoate |

This table represents a potential transformation based on the reactivity of similar compounds.

The reduction of the ester and amide functionalities in this compound can lead to the formation of amino alcohols. The choice of reducing agent is critical for achieving selectivity.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and amides to their corresponding alcohols and amines. doubtnut.comorgsyn.orgdoubtnut.com The reduction of esters with LiAlH₄ typically yields primary alcohols. doubtnut.comdoubtnut.com Therefore, the complete reduction of this compound with LiAlH₄ would be expected to yield 3-aminopropane-1,2-diol.

Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally selective for the reduction of ketones and aldehydes over esters. askfilo.com However, methods have been developed for the reduction of α-amino acids to amino alcohols via activation (e.g., with ethyl chloroformate) followed by reduction with NaBH₄. researchgate.net The reduction of phenylalanine ethyl ester derivatives with sodium borohydride has also been reported. nih.gov Applying a similar strategy to this compound could potentially lead to the selective reduction of the ester group to an alcohol, yielding 3-amino-3-oxopropan-1-ol.

| Starting Material | Reducing Agent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-aminopropane-1,2-diol |

| This compound | Sodium Borohydride (NaBH₄) with activation | 3-amino-3-oxopropan-1-ol |

The primary amide functionality in this compound allows for substitution reactions at the nitrogen atom, primarily through N-alkylation and N-acylation.

N-Alkylation: The alkylation of the amide nitrogen can be achieved with various alkylating agents. For instance, the N-alkylation of amides with alcohols has been reported using cobalt-nanocatalysts. This reaction proceeds through an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. While not specifically demonstrated for this compound, this methodology could potentially be applied to introduce alkyl substituents on the amide nitrogen.

N-Acylation: The N-acylation of the amide can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl derivative. A conventional procedure for the N-acylation of unprotected amino acids involves the use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI). nih.gov

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide, Base | Ethyl 3-(alkylamino)-3-oxopropanoate |

| N-Acylation | Acyl Chloride, Base | Ethyl 3-(acylamino)-3-oxopropanoate |

Nucleophilic and Electrophilic Reactivity Studies

The presence of an active methylene group and the amide functionality imparts both nucleophilic and electrophilic character to this compound, enabling its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The active methylene group in this compound can act as a nucleophile in reactions with β-ketoesters. One of the most significant reactions in this category is the Knoevenagel condensation. nih.gov This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. nih.gov While the classic Knoevenagel condensation involves aldehydes and ketones, variations with β-ketoesters can lead to the formation of more complex structures. For instance, the reaction of malononitrile (B47326) with cyclic β-ketoesters has been reported to yield pyridine (B92270) derivatives.

The reaction of this compound with a β-ketoester can proceed via a similar pathway, where the active methylene group attacks the carbonyl carbon of the β-ketoester, followed by dehydration to yield a substituted enone. This reactivity is fundamental to the synthesis of various heterocyclic compounds.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Beta-Ketoester | Knoevenagel-type Condensation | Substituted enone |

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-oxopropanoic acid. This malonic acid monoamide derivative can then participate in amide coupling reactions with various amines. These reactions are typically facilitated by coupling reagents that activate the carboxylic acid, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govsci-hub.stresearchgate.netgrowingscience.com

This synthetic route allows for the extension of the molecular framework by introducing a wide range of substituents via the newly formed amide bond. The efficiency of these coupling reactions is crucial in the synthesis of peptides and other complex molecules where the formation of an amide linkage is a key step. rsc.org

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| 3-Amino-3-oxopropanoic acid | Amine (R-NH₂) | EDC, HOBt/DMAP | N-substituted-3-amino-3-oxopropanamide |

Reactions with Aromatic Amines and Ethyl-3-oxobutanoate

The reaction of this compound with aromatic amines and ethyl-3-oxobutanoate constitutes a multicomponent reaction, a class of chemical reactions in which three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. This particular combination of reactants is analogous to the well-established Biginelli reaction. In the classic Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) condense to form a dihydropyrimidine (B8664642) (DHPM).

In this modified Biginelli-type reaction, this compound serves as the urea component, with its amide functionality providing the necessary N-C-N fragment for the pyrimidine (B1678525) ring. Ethyl-3-oxobutanoate (also known as ethyl acetoacetate) acts as the β-ketoester. The aromatic amine, in this context, likely functions as a surrogate for the aldehyde component, potentially via the in-situ formation of an imine with another molecule of the amine or through a related pathway, leading to the formation of a polysubstituted dihydropyrimidine scaffold.

The general outcome of such a reaction is the synthesis of a dihydropyrimidinone derivative with substituents derived from each of the three starting materials. The aromatic amine would introduce an aryl group at a key position on the heterocyclic ring, while the ethyl-3-oxobutanoate would contribute to the substitution pattern and the this compound would form the core pyrimidine structure.

Research in this area focuses on varying the aromatic amine and the reaction conditions to generate a library of structurally diverse dihydropyrimidinones, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Table 1: Representative Examples of Biginelli-type Reactions with Urea Surrogates

| Urea Surrogate | Aldehyde/Amine | β-Ketoester | Product | Catalyst | Solvent | Yield (%) |

| N-Methylurea | Benzaldehyde | Ethyl acetoacetate | N-Methyl-dihydropyrimidinone | HCl | Ethanol (B145695) | 85 |

| Thiourea | 4-Chlorobenzaldehyde | Methyl acetoacetate | Dihydropyrimidinethione | Yb(OTf)₃ | Acetonitrile | 92 |

| Guanidine | Anisaldehyde | Ethyl benzoylacetate | 2-Amino-dihydropyrimidine | L-Proline | DMSO | 88 |

| This compound | Aniline | Ethyl-3-oxobutanoate | Substituted Dihydropyrimidinone | Lewis Acid (e.g., InCl₃) | THF | (Predicted) |

Note: The final entry is a predicted outcome based on the principles of the Biginelli reaction, as specific literature data for this exact combination is scarce.

Mechanistic Insights into Reaction Pathways

The mechanism of the Biginelli and related reactions has been a subject of considerable study, with several proposed pathways. The exact mechanism can be influenced by the specific reactants, catalysts, and reaction conditions employed.

Transition State Modeling for Amide/Ester Reactivity

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanistic nuances of the Biginelli reaction. A key aspect in the reaction involving this compound is the relative reactivity of its amide and ester functionalities.

Transition state modeling suggests that the reaction likely proceeds through an N-acyliminium ion intermediate . This intermediate is formed from the condensation of the aromatic amine (or an aldehyde derived from it) and the amide portion of this compound. The stability of this iminium ion is crucial for the subsequent steps of the reaction.

Computational models can be used to compare the energy barriers for the competing reaction pathways involving either the amide or the ester group. These models typically indicate that the nucleophilicity of the amide nitrogen is higher than that of the ester oxygen, favoring the initial condensation at the amide site to form the key N-acyliminium ion. The transition state for this step is stabilized by the delocalization of the positive charge. Subsequent cyclization and dehydration steps lead to the final dihydropyrimidine product.

Solvent Interactions and Regioselectivity

The choice of solvent can play a critical role in directing the regioselectivity of multicomponent reactions. In the context of the reaction between this compound, an aromatic amine, and ethyl-3-oxobutanoate, the solvent can influence the stability of key intermediates and transition states, thereby favoring one reaction pathway over another.

For instance, polar protic solvents, such as ethanol or methanol, can stabilize charged intermediates like the N-acyliminium ion through hydrogen bonding. This stabilization can facilitate the reaction and may influence the regiochemical outcome of the cyclization step. In contrast, aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), may favor different reaction pathways by minimizing the solvation of charged species.

The regioselectivity of the reaction primarily pertains to the orientation of the reactants during the cyclization step. The interaction of the solvent with the enolate of ethyl-3-oxobutanoate and the N-acyliminium ion can dictate which atoms form the new carbon-carbon and carbon-nitrogen bonds, thus determining the final substitution pattern on the pyrimidine ring.

Role of Base-Solvent Systems in Chemoselectivity

The interplay between a base and the solvent system can be a powerful tool for controlling the chemoselectivity of the reaction. Chemoselectivity in this context refers to the preferential reaction of one functional group over another. A key consideration is the potential for a competing Hantzsch-type reaction, which would lead to the formation of dihydropyridines instead of dihydropyrimidines.

The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an amine. In the present reaction system, if the amide bond of this compound were to hydrolyze or if the aromatic amine were to react in a different manner, a Hantzsch-type pathway could become accessible.

The choice of the base-solvent system can influence this chemoselectivity. For example, a non-nucleophilic base in an aprotic solvent might favor the Biginelli pathway by promoting the formation of the N-acyliminium ion without causing hydrolysis of the amide. Conversely, certain basic conditions in protic solvents could potentially facilitate side reactions that lead to the Hantzsch product. The careful selection of a base-solvent system is therefore crucial for ensuring the desired chemoselective outcome and maximizing the yield of the target dihydropyrimidine.

Table 2: Influence of Solvent and Catalyst on Biginelli-type Reactions

| Solvent | Catalyst | Key Intermediate Favored | Predominant Pathway |

| Ethanol | Brønsted Acid (HCl) | N-Acyliminium Ion | Biginelli |

| THF | Lewis Acid (BF₃·OEt₂) | Activated N-Acyliminium Ion | Biginelli |

| Acetonitrile | Iodine (I₂) | N-Acyliminium Ion | Biginelli |

| Solvent-free | Montmorillonite K-10 | N-Acyliminium Ion | Biginelli |

| Water | Gluconic Acid | N-Acyliminium Ion | Biginelli/Hantzsch (depending on amine source) |

Applications in Advanced Organic Synthesis Research

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to these structures is a primary focus of organic research. Ethyl 3-amino-3-oxopropanoate provides a valuable scaffold for building various heterocyclic rings.

The synthesis of nitrogen-containing heterocycles is a major area of application for bifunctional compounds like this compound. One of the most common methods for synthesizing five-membered nitrogen heterocycles such as pyrazoles involves the condensation of a hydrazine (B178648) with a 1,3-dielectrophilic compound, such as a β-ketonitrile or a β-ketoester. chim.it In this reaction, hydrazine attacks the carbonyl group to form a hydrazone, which then undergoes an intramolecular cyclization by addition of the second nitrogen atom onto the other electrophilic center (the nitrile or ester group) to form the pyrazole (B372694) ring. chim.it For example, 5-aminopyrazoles are readily synthesized from the reaction of hydrazines with β-ketonitriles. chim.it

A derivative of the title compound, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate, has been used as a key starting material to efficiently synthesize a range of nitrogen-containing heterocycles, including pyrazole, triazole, pyridinone, and pyrimidinone derivatives. This demonstrates the utility of the underlying this compound structural motif in building complex heterocyclic systems.

The direct synthesis of 1,2,4-triazine (B1199460) derivatives using this compound as a starting material is not extensively documented in the reviewed scientific literature. General methods for the synthesis of 3-amino-1,2,4-triazoles often involve the cyclization of intermediates derived from aminoguanidine (B1677879) or substituted hydrazinecarboximidamides. nih.govmdpi.com

While pyridazinone moieties are present in many pharmacologically active compounds, the direct application of this compound for their synthesis is not prominently described in available research. Common synthetic routes to pyridazin-3(2H)-ones often start from precursors like substituted butanoic acids which cyclize upon reaction with hydrazine hydrate. The synthesis of fused azole systems typically involves the cyclization of appropriately substituted pyrazole or other azole precursors.

While direct synthesis using this compound is not detailed, a closely related seleno-analogue, ethyl 3-amino-3-selenoxopropanoate, serves as a key reagent for the synthesis of 1,3-selenazoles. This highlights the utility of the core carbon framework in constructing selenium-containing heterocycles.

The synthesis begins with the preparation of the seleno-analogue itself. Ethyl 3-amino-3-selenoxopropanoate is obtained in high yield from the reaction of ethyl cyanoacetate (B8463686) with hydrogen selenide (B1212193) (H₂Se) in the presence of triethylamine. google.com This intermediate is then reacted with phenacyl bromides in dimethylformamide (DMF) under an argon atmosphere. The cyclocondensation reaction leads to the formation of the desired 2,4-substituted 1,3-selenazoles. google.com

| Starting Material 1 | Starting Material 2 | Reagent/Solvent | Product | Yield |

| Ethyl Cyanoacetate | Hydrogen Selenide | Triethylamine (Et₃N) | Ethyl 3-amino-3-selenoxopropanoate | 82% |

| Ethyl 3-amino-3-selenoxopropanoate | Phenacyl Bromides | DMF | 2,4-substituted 1,3-selenazoles | - |

Table 1: Synthesis of 1,3-Selenazoles via Ethyl 3-amino-3-selenoxopropanoate. google.com

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a significant intermediate in the synthesis of pharmaceutical compounds. chim.it Its structure allows for the construction of more complex molecules that are essential for drug discovery and development. chim.it The presence of multiple reactive sites provides chemists with the flexibility to incorporate it into diverse molecular frameworks, making it a valuable asset in medicinal chemistry. beilstein-journals.org

This compound is identified as a component used in the synthesis of coumarin (B35378) derivatives, which are recognized for their potential in treating inflammatory and autoimmune diseases. biosynth.com Coumarins are a class of benzopyrone derivatives known for a wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. nih.govjneonatalsurg.com Certain natural and synthetic coumarins can reduce tissue edema and inflammation by inhibiting enzymes involved in the inflammatory cascade, such as lipoxygenase and cyclooxygenase. nih.gov The synthesis of coumarin-based therapeutic agents often involves the conjugation of a coumarin core with other functional groups, such as amino acids, to enhance biological potency. researchgate.net The utility of this compound in this context lies in its role as a building block for constructing parts of these more complex, pharmacologically active molecules. biosynth.com

Building Block for Complex Organic Molecules

The reactivity of its functional groups makes this compound an important precursor for a variety of complex organic structures. google.com It is frequently utilized by researchers to be incorporated into larger molecular frameworks for applications in pharmaceuticals and life sciences. google.commagtechjournal.com

This compound is an achiral molecule that can be used as a starting material for the synthesis of chiral compounds, which is critical in pharmaceutical development where a specific enantiomer often accounts for the desired therapeutic effect. The carbonyl group within the molecule provides a handle for stereoselective transformations. For example, asymmetric reduction of the ketone can yield chiral β-hydroxy esters. Furthermore, it can serve as a substrate in reactions involving chiral auxiliaries, which guide the formation of a specific stereoisomer. One of the most significant applications is in the synthesis of chiral β-amino esters, which are important precursors for β-lactam antibiotics and other biologically active molecules. Rhodium-catalyzed three-component coupling reactions represent one advanced method for producing these chiral esters in a single step.

The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netresearchgate.net The scaffold of this compound is suitable for use in the synthesis of fluorinated compounds. researchgate.net For example, derivatives like Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate are utilized in research to study the interactions between fluorinated compounds and biological systems. researchgate.netresearchgate.net The synthesis of such molecules demonstrates how the basic this compound structure can be elaborated through reactions like Knoevenagel condensation with fluorinated starting materials to build complex, fluorine-containing intermediates for drug discovery. researchgate.net

Table 2: Synthetic Methodologies Involving this compound

| Synthetic Goal | Methodology | Example Product Class |

| Chiral Compounds | Asymmetric reduction of ketone; Use of chiral auxiliaries | Chiral β-hydroxy esters, Chiral β-amino esters |

| Fluorinated Compounds | Condensation with fluorinated precursors | Fluorinated pharmaceutical intermediates researchgate.netresearchgate.net |

| Peptides/Derivatives | Use in multicomponent reactions (e.g., Ugi, Passerini) | Peptides containing β-amino acid fragments |

This compound is a derivative of the β-amino acid, β-alanine. Its inclusion in synthetic schemes allows for the creation of non-natural peptides and amino acid derivatives. wjpmr.com Peptides incorporating β-amino acids can exhibit enhanced stability against enzymatic degradation compared to their natural α-amino acid counterparts. The compound can be converted into derivatives, such as chiral β3-isocyanopropionates, which are valuable in multicomponent reactions like the Ugi and Passerini reactions. These reactions allow for the efficient assembly of short peptides and depsipeptides that contain a β-amino acid fragment, providing access to novel peptide structures for therapeutic and research purposes.

Advanced Biological and Biochemical Research Applications

Enzyme Kinetics and Mechanism Studies

The study of enzyme kinetics and mechanisms is fundamental to understanding cellular function and designing novel therapeutics. Ethyl 3-amino-3-oxopropanoate and its derivatives serve as valuable probes in these investigations, acting as substrates and inhibitors to elucidate enzymatic pathways.

While direct studies detailing the role of this compound as a primary substrate in major metabolic pathways are not extensively documented, its structural similarity to endogenous molecules suggests its potential interaction with certain classes of enzymes. As an ester and an amide, it could theoretically be recognized by hydrolases such as esterases and amidases.

Amidohydrolases, for instance, are a superfamily of enzymes with diverse substrate specificities, known to catalyze the hydrolysis of amide bonds. Some amidohydrolases exhibit promiscuous esterase activity, meaning they can also hydrolyze ester bonds. nih.gov This dual activity suggests that an enzyme of this class could potentially hydrolyze this compound at either the amide or the ester linkage, yielding different metabolic products. The study of such interactions could provide insights into the substrate promiscuity and catalytic mechanisms of these enzymes.

Table 1: Potential Enzymatic Hydrolysis of this compound

| Enzyme Class | Potential Action | Resulting Products |

|---|---|---|

| Esterase | Hydrolysis of the ethyl ester bond | 3-Amino-3-oxopropanoic acid and Ethanol (B145695) |

Further research is required to identify specific enzymes that utilize this compound as a substrate and to understand its metabolic fate within biological systems.

The structural characteristics of this compound make it an interesting candidate for the investigation of enzyme inhibition. Its similarity to natural metabolites allows it to potentially act as a competitive inhibitor for certain enzymes. A classic example of this principle is seen with the closely related molecule, malonic acid, which is a competitive inhibitor of succinate (B1194679) dehydrogenase. wikipedia.orglibretexts.orgwikipedia.org

Succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. Malonic acid, differing from succinate by only a single methylene (B1212753) group, can bind to the active site of succinate dehydrogenase but cannot be dehydrogenated, thus blocking the enzyme's activity. wikipedia.orglibretexts.orgwikipedia.org

Given that this compound is an ester of a malonic acid derivative, it is plausible that it or its hydrolyzed form (malonamic acid) could exhibit similar inhibitory effects on enzymes that recognize dicarboxylic acids or their derivatives. Investigating the inhibitory potential of this compound against a range of enzymes could uncover new regulatory mechanisms and provide a basis for the design of novel enzyme inhibitors.

Interaction with Molecular Targets and Biological Systems

Understanding how small molecules interact with biological targets is a cornerstone of drug discovery and molecular biology. This compound serves as a valuable scaffold for designing molecules that can probe these interactions.

While specific binding affinity data for this compound to particular receptors or enzymes is not widely available in the literature, its potential for interaction can be inferred from its chemical structure. The presence of hydrogen bond donors (the amide N-H) and acceptors (the carbonyl oxygens) allows for potential interactions with the amino acid residues in the binding pockets of proteins.

Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, could be employed to explore the potential binding modes and affinities of this compound with various biological targets. For instance, a study on a related compound, ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, utilized molecular docking to predict its binding affinity to bacterial proteins, providing insights into its potential as an antimicrobial agent. rsc.org Similar computational approaches could be applied to this compound to identify potential protein targets and guide experimental studies.

The biological effects of a molecule are dictated by its mechanism of action. For this compound, its mechanism of action would be closely linked to the proteins it interacts with. If it acts as an enzyme inhibitor, as discussed previously, its mechanism of action would be the modulation of a specific metabolic or signaling pathway.

For example, if this compound or its derivatives were found to inhibit an enzyme crucial for the survival of a pathogen, its mechanism of action would be the disruption of that pathogen's metabolic processes. A fluorinated derivative, Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate, has been suggested to have potential as an anticancer and antimicrobial agent, with its mechanism of action likely involving the inhibition of specific enzymes or receptors. wikipedia.org The fluorine atom in this derivative is thought to enhance binding affinity and selectivity for its molecular targets. wikipedia.org

Chemoenzymatic Synthesis of Biologically Relevant Molecules

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of chemical synthesis to produce complex molecules. This compound is a valuable building block in this field, particularly for the synthesis of chiral molecules and heterocyclic compounds.

Enzymes such as lipases are widely used in chemoenzymatic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. mdpi.com Lipases can be used for the kinetic resolution of racemic mixtures of esters, a process where one enantiomer is selectively hydrolyzed or acylated, allowing for the separation of the two enantiomers. This is particularly relevant for the synthesis of enantiomerically pure β-amino acids and their derivatives, which are important components of many pharmaceuticals. For instance, lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) has been used in the hydrolysis of various β-amino carboxylic esters to produce enantiomerically pure β-amino acids. nih.gov

Furthermore, this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.net For example, it can be used in reactions to form pyrazole (B372694), triazole, and pyrimidine (B1678525) derivatives. researchgate.net Transaminases are another class of enzymes that can be used in chemoenzymatic synthesis to introduce amino groups with high stereoselectivity, and this compound could potentially be used as an amino donor or acceptor in such reactions. rsc.orgnih.gov

Table 2: Examples of Chemoenzymatic Reactions Involving this compound or Related Compounds

| Enzyme | Reaction Type | Product | Reference |

|---|---|---|---|

| Lipase (Burkholderia cepacia) | Enantioselective hydrolysis | Enantiomerically pure β-amino acids | nih.gov |

| Transaminase | Asymmetric amination | Chiral amines and amino acids | rsc.orgnih.gov |

The use of this compound in chemoenzymatic synthesis provides a powerful and sustainable approach to the production of valuable and complex molecules for a wide range of applications.

Enantioselective Transformations in Amino Acid Derivatives

Enantioselective transformations are crucial for producing optically pure amino acids, which are vital building blocks for pharmaceuticals. cdnsciencepub.com A primary method for resolving racemic mixtures of β-amino esters is through enzyme-catalyzed kinetic resolution. This technique often involves the enantioselective acylation or hydrolysis of N-acylated derivatives.

Research Findings on Analogous Compounds:

Studies on various β-amino esters demonstrate the effectiveness of lipases, particularly Candida antarctica lipase A (CAL-A) and Lipase B (CAL-B), in these resolutions. For instance, CAL-B has been used for the resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives where the amine group is protected. aip.org The enzyme catalyzes transesterification reactions with high conversion rates, yielding optically pure enantiomers. aip.org

Similarly, the enzymatic hydrolytic resolution of N-benzylated-β³-amino esters using immobilized CAL-B has been shown to proceed with excellent yields (up to 49% of the theoretical 50% maximum) and high enantioselectivity (up to 98% enantiomeric excess, ee). d-nb.info The success of these resolutions is often dependent on the structure of the substrate, including the nature of the ester and the N-acyl protecting group, as well as the reaction medium. cdnsciencepub.comresearchgate.net For example, in the resolution of certain β-amino esters, CAL-A showed excellent chemoselectivity and enantioselectivity (E > 100) in acylation reactions, making it suitable for gram-scale resolutions. researchgate.netresearchgate.net

These findings suggest that for this compound to undergo similar enantioselective transformations, it would likely require N-acylation. The resulting derivative could then potentially be resolved using established lipase-catalyzed methods. However, specific experimental data, including reaction conditions and achievable enantioselectivity for this exact substrate, are not available in the reviewed literature.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Various β-Amino Esters (Analogous Compounds) This table presents data for compounds structurally similar to this compound to illustrate the general principles of enantioselective transformations. Direct data for this compound is not available.

| Substrate | Enzyme | Reaction Type | Enantioselectivity (E) | Reference |

|---|---|---|---|---|

| N-Benzylated-β³-amino esters | Candida antarctica Lipase B (CAL-B) | Hydrolysis | High (up to 98% ee) | d-nb.info |

| Ethyl 3-aminobutanoate | Candida antarctica Lipase B (CAL-B) | Interesterification | >100 | cdnsciencepub.com |

| 3-Amino-3-heteroarylpropanoates | Candida antarctica Lipase A (CAL-A) | Acylation | >100 | researchgate.net |

| 3-Amino-3-phenylpropanoate esters | Pseudomonas cepacia Lipase (PS) | Hydrolysis | >200 | semanticscholar.org |

Asymmetric Reductions and Derivatizations

Asymmetric reduction of a keto group is a powerful strategy for creating chiral hydroxyl compounds. Given that this compound possesses a β-keto group, its asymmetric reduction would yield a chiral β-hydroxy-β-amino ester, a valuable synthon in organic synthesis.

Research Findings on Analogous Compounds:

The scientific literature contains numerous examples of the asymmetric reduction of β-keto esters using biocatalysts such as yeast and fungi, as well as chemocatalytic methods. For instance, fungi from the Rhizopus genus have been used for the enantioselective reduction of various ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols. nih.gov Baker's yeast is another commonly used biocatalyst for reducing β-keto esters, and its enantioselectivity can be enhanced by modifying reaction conditions, such as through substrate feeding or the use of selective enzyme inhibitors. nottingham.edu.cn For example, the reduction of ethyl 3-oxobutyrate using baker's yeast can yield ethyl (S)-3-hydroxybutyrate with up to 98% ee under optimized conditions. nottingham.edu.cn

Chemical methods involving asymmetric hydrogenation with chiral metal catalysts, such as ruthenium complexes, have also been successfully applied to derivatives like ethyl-2-(benzamidomethyl)-3-oxo-phenylpropanoate. researchgate.net These reactions can proceed via dynamic kinetic resolution to produce β'-hydroxy-β-amino esters with excellent diastereoselectivity and enantioselectivity (up to 99.6% ee). researchgate.net

These examples highlight the potential for the asymmetric reduction of the β-keto group in this compound. Such a transformation could theoretically be achieved using whole-cell biocatalysts or isolated reductase enzymes. However, specific studies detailing the asymmetric reduction of this compound, including catalyst screening, yields, and the stereochemical outcome, are absent from the current body of research.

Table 2: Examples of Asymmetric Reduction of Various β-Keto Esters (Analogous Compounds) This table presents data for compounds structurally similar to this compound to illustrate the general principles of asymmetric reduction. Direct data for this compound is not available.

| Substrate | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 3-aryl-3-oxopropanoates | Rhizopus arrhizus | (S)-alcohol | High | nih.gov |

| Ethyl 3-oxobutyrate | Baker's Yeast (optimized) | (S)-alcohol | up to 98% | nottingham.edu.cn |

| Ethyl 2-methyl 3-oxobutanoate | Chlorella pyrenoidosa | syn-(2S, 3R)-alcohol | >99% | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli | (R)-alcohol | 99% | mdpi.com |

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Solvent Effects

Specific molecular dynamics (MD) simulation studies focusing on the solvent effects on Ethyl 3-amino-3-oxopropanoate were not found in the reviewed literature. The following describes the general principles of how this methodology would be applied.

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. To investigate solvent effects on this compound, an MD simulation would be set up with one or more molecules of the compound placed in a simulation box filled with a chosen solvent (e.g., water, ethanol). The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom.

These simulations provide detailed information on how the solvent influences the conformation and dynamics of this compound. Key insights include:

Solvation Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute, particularly around the polar amide and ester groups.

Conformational Preferences: The simulations can show whether the presence of a solvent stabilizes certain molecular conformations over others.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute and solvent can be tracked over time, providing a dynamic picture of these crucial interactions.

Conformational Analysis and Spectroscopic Property Prediction

Theoretical studies have been conducted on the conformational properties of malonamic acid methyl ester, a close analogue of this compound. These studies, which combine quantum chemical calculations (such as DFT and Møller–Plesset perturbation theory, MP2) with gas-phase electron diffraction (GED), provide a strong basis for understanding the structure of the ethyl ester acs.orgnih.gov.

The research indicates that in the gas phase, the molecule exists predominantly as a single diketo conformer nih.gov. This conformer is characterized by specific dihedral angles that define its three-dimensional shape. The experimental geometric parameters determined by GED are well-reproduced by calculations using B3LYP and MP2 methods with large basis sets, confirming the accuracy of the theoretical models acs.orgnih.gov.

Once the stable geometry is determined, computational methods can be used to predict various spectroscopic properties. For example, DFT calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular motions. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the optimized molecular structure, aiding in the interpretation of experimental NMR data for related compounds rsc.org.

| Parameter | Computational Method | Calculated Value |

|---|---|---|

| Predominant Tautomer | B3LYP, MP2 | Diketo form |

| Predominant Conformer | GED, B3LYP, MP2 | (ac, sc) conformation |

| Dihedral Angle (C-C-C(NH2)=O) | GED | 140.3(3.0)° |

| Dihedral Angle (C-C-C(OCH3)=O) | GED | 31.1(7.2)° |

Quantum Chemical Studies of Derivatives and Analogues

Quantum chemical studies on analogues provide significant insight into the chemical behavior of this compound. The most directly relevant research is the detailed conformational analysis of its corresponding methyl ester, malonamic acid methyl ester acs.orgnih.gov. This work established the preference for a single diketo conformer in the gas phase, a finding that is highly likely to extend to the ethyl ester due to the minor electronic and steric difference between a methyl and an ethyl group.

Broader theoretical studies on related classes of compounds, such as β-keto esters and β-keto amides, further illuminate the potential reactivity of this compound. DFT calculations on β-keto esters have been used to analyze local reactivity through condensed Fukui functions, identifying the most susceptible sites for nucleophilic or electrophilic attack mdpi.com. Such analyses are critical for understanding and predicting the outcomes of synthetic transformations. For instance, these studies can explain why nucleophiles might preferentially attack the ester carbonyl carbon versus the keto carbonyl carbon under different conditions mdpi.com.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and sustainable methods for the synthesis and transformation of Ethyl 3-amino-3-oxopropanoate is a primary focus of ongoing research. While traditional methods exist, the exploration of novel catalytic systems promises higher yields, milder reaction conditions, and greater selectivity.

Current research is moving beyond stoichiometric reagents towards catalytic approaches. One area of interest is the use of strong acid catalysts, such as trifluoromethanesulfonic acid , which has been shown to effectively catalyze the formation of related N-substituted propanoates from raw materials like 2-aminopyridine (B139424) and ethyl acrylate (B77674) under elevated temperatures. This method provides a direct, one-step synthesis, though it requires high temperatures (120-160 °C) and extended reaction times.

Transition metal catalysis offers a milder alternative for various transformations of malonate derivatives. Copper-catalyzed tandem reactions, for instance, have been developed for the synthesis of complex heterocyclic structures from malonates, oxiranes, and alkynes. These reactions proceed through the in-situ generation of copper acetylides, highlighting the potential for metal catalysts to facilitate multi-component reactions and construct diverse molecular scaffolds from simple precursors.

Furthermore, asymmetric phase-transfer catalysis is emerging as a powerful tool for the enantioselective α-alkylation of related cyclic β-keto amides. Using chiral catalysts derived from cinchona alkaloids, researchers have achieved high enantiopurities (up to 98% ee) and yields for the alkylation of β-dicarbonyl compounds. This methodology provides a metal-free, scalable, and recyclable approach to creating chiral centers, a crucial aspect in the synthesis of pharmaceuticals.

Table 1: Comparison of Catalytic Systems for Malonate Derivative Synthesis & Transformation

| Catalytic System | Catalyst Example | Transformation Type | Key Advantages |

|---|---|---|---|

| Acid Catalysis | Trifluoromethanesulfonic acid | N-substituted propanoate synthesis | Direct, one-step synthesis |

| Transition Metal Catalysis | Copper (I) Chloride (CuCl) | Heterocycle synthesis | Mild conditions, multi-component reactions |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Asymmetric α-alkylation | Metal-free, high enantioselectivity, catalyst is recyclable |

Development of New Bio-conjugation Strategies

The functional groups within this compound, particularly the primary amide, present opportunities for its use in bioconjugation—the chemical linking of molecules to biomolecules like proteins or antibodies. While direct applications are still emerging, the reactivity of the amide and the adjacent active methylene (B1212753) group can be harnessed through modern catalytic methods.

A significant challenge in bioconjugation is the selective modification of a specific functional group within a complex biomolecule under physiological conditions. Recent breakthroughs in cooperative catalysis offer a promising strategy for the chemical "tagging" of bioactive amides. This method utilizes a combination of a Lewis acid (e.g., Scandium-based) and a Brønsted base to cooperatively deprotonate the amide N-H bond. The resulting amidate can then react with α,β-unsaturated compounds, allowing for the attachment of various functional handles (e.g., alkynes, azides, maleimides) to the drug molecule. This technique is particularly relevant for derivatives of this compound, enabling their conjugation to proteins or antibodies for applications in targeted drug delivery or diagnostic imaging.

The β-keto amide structure is also a target for synthetic modification. Ethylenediamine-derived β-enamino amides can act as synthetic equivalents of amide enolates in C-acylation reactions. This allows for the introduction of N-protected amino acids, leading to functionalized β-keto amides that can serve as linkers or payloads in bioconjugate systems. These strategies expand the toolkit for modifying amide-containing molecules like this compound for biological applications.

Investigations into Structure-Activity Relationships for Targeted Therapeutic Development

This compound serves as a key scaffold for the synthesis of a wide range of biologically active molecules. Understanding the structure-activity relationship (SAR)—how the chemical structure of a molecule relates to its biological activity—is crucial for the rational design of new therapeutics.

A prominent application of this compound is in the synthesis of coumarin (B35378) derivatives . wikipedia.org These heterocyclic compounds are known for a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. google.comnih.gov this compound or its parent ester, ethyl acetoacetate, can be condensed with phenols (like resorcinol) to form the core coumarin ring system. nih.govmultichemindia.comchemsynthesis.com Subsequent modifications to this scaffold allow for the fine-tuning of its biological effects. For example, studies have shown that the introduction of specific benzamide (B126) functionalities at the C3 position of the coumarin ring can lead to potent anticancer activity against cell lines like HeLa and HepG2. google.com Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives have demonstrated IC50 values in the low micromolar and even sub-micromolar range. google.com

The β-keto amide moiety itself is a key pharmacophore in other classes of compounds. For instance, synthetic cathinones, which are β-keto amphetamine derivatives, show that the length of the alkyl side-chain on the α-carbon significantly influences their potency as dopamine (B1211576) uptake inhibitors. nbinno.com This demonstrates a clear SAR where potency increases as the chain is elongated from methyl to propyl, and then decreases with further extension, following an inverted U-shape response. nbinno.com Such SAR studies on related β-keto structures provide valuable insights for designing novel therapeutic agents based on the this compound framework for targets beyond the central nervous system. The compound is also a component of coumarin derivatives that act as modulators in the treatment of autoimmune and inflammatory diseases. wikipedia.org

Table 2: Biological Activities of Coumarin Derivatives Synthesized from β-Keto Ester/Amide Precursors

| Derivative Class | Structural Modification | Biological Activity | Potency (Example) |

|---|---|---|---|

| Coumarin-3-carboxamides | 4-fluorobenzamide at C3 | Anticancer (HeLa cells) | IC50 = 0.39–0.75 μM google.com |

| Coumarin-3-carboxamides | 2,5-difluorobenzamide at C3 | Anticancer (HepG2 cells) | IC50 = 2.62–4.85 μM google.com |

| General Coumarins | Varied substitutions | Anti-inflammatory | Significant inhibition in rat paw edema model nih.gov |

| General Coumarins | Varied substitutions | Antibacterial | Significant zone of inhibition against S. aureus & E. coli nih.gov |

Advanced Applications in Materials Science and Agrochemicals

The utility of this compound and its parent malonate structures extends beyond pharmaceuticals into materials science and agrochemicals. researchgate.net The reactivity of the active methylene group and the two functional handles make it an ideal monomer or building block for creating specialized polymers and potent agricultural products.

In materials science, there is a growing demand for biodegradable polymers to address environmental concerns associated with plastic waste. Malonic acid and its derivatives are used as building blocks for creating such materials. multichemindia.com For example, malonic acid can be used to cross-link natural starches from corn and potato to produce biodegradable thermoplastics suitable for food packaging and compost bags. wikipedia.org The ester and amide groups of this compound offer reactive sites for polycondensation reactions, potentially leading to the formation of biodegradable polyamides or polyester (B1180765) amides with tailored properties.

In the agrochemical sector, malonates are versatile intermediates for the synthesis of pesticides and herbicides. multichemindia.com The core structure can be incorporated into molecules designed to interact with specific biological targets in weeds or pests. Certain derivatives of malonic acid are known to act as plant growth regulators, with applications aimed at increasing crop yield. While specific large-scale applications of this compound itself in this domain are not widely documented, its status as a malonate derivative makes it a candidate for the development of new agrochemicals. researchgate.net The ability to easily functionalize the molecule allows for the synthesis of libraries of compounds that can be screened for herbicidal or fungicidal activity. nih.gov

Q & A

Q. What are the key physicochemical properties of Ethyl 3-amino-3-oxopropanoate, and how do they influence experimental handling?

Answer: this compound (CAS 7597-56-0) has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol. Key properties include:

- Density : 1.136 g/cm³ .

- Melting Point : 47–50°C .

- Boiling Point : 265.6°C at 760 mmHg .

- Flash Point : 149.5°C, indicating flammability under high heat .

These properties necessitate storage in a cool, dry environment and handling in fume hoods to mitigate inhalation risks. Its ester and amide functional groups make it hygroscopic, requiring anhydrous conditions during reactions .

Q. What laboratory synthesis routes are effective for this compound?

Answer: A common method involves the amide coupling of ethyl malonate derivatives. For example:

React ethyl 3-oxopropanoate with ammonium acetate under acidic conditions to introduce the amino group.

Purify via recrystallization or column chromatography .

Alternative routes include:

- Hydrolysis-condensation : Starting from ethyl 3-cyano-3-oxopropanoate, followed by controlled hydrolysis to retain the ester and amide groups .

- Enzymatic methods : Using lipases to catalyze selective amidation, though yields may vary depending on solvent systems .